Oleyoxyethyl phosphorylcholine Oleyoxyethyl phosphorylcholine
Brand Name: Vulcanchem
CAS No.:
VCID: VC1888889
InChI: InChI=1S/C25H52NO5P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-29-24-25-31-32(27,28)30-23-21-26(2,3)4/h12-13H,5-11,14-25H2,1-4H3/p+1/b13-12-
SMILES:
Molecular Formula: C25H53NO5P+
Molecular Weight: 478.7 g/mol

Oleyoxyethyl phosphorylcholine

CAS No.:

Cat. No.: VC1888889

Molecular Formula: C25H53NO5P+

Molecular Weight: 478.7 g/mol

* For research use only. Not for human or veterinary use.

Oleyoxyethyl phosphorylcholine -

Specification

Molecular Formula C25H53NO5P+
Molecular Weight 478.7 g/mol
IUPAC Name 2-[hydroxy-[2-[(Z)-octadec-9-enoxy]ethoxy]phosphoryl]oxyethyl-trimethylazanium
Standard InChI InChI=1S/C25H52NO5P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-29-24-25-31-32(27,28)30-23-21-26(2,3)4/h12-13H,5-11,14-25H2,1-4H3/p+1/b13-12-
Standard InChI Key NPLMVGGTFDUQHL-SEYXRHQNSA-O
Isomeric SMILES CCCCCCCC/C=C\CCCCCCCCOCCOP(=O)(O)OCC[N+](C)(C)C
Canonical SMILES CCCCCCCCC=CCCCCCCCCOCCOP(=O)(O)OCC[N+](C)(C)C

Introduction

Chemical Properties and Structure

Oleyloxyethyl phosphorylcholine is a phospholipid-mimetic compound characterized by the following properties:

PropertyValue
Molecular FormulaC₂₅H₅₂NO₅P
Molecular Weight477.7 g/mol
CAS Number84601-19-4
PubChem Identifier5353846
SMILES NotationCCCCCCCCC=CCCCCCCCCOCCOP(=O)([O-])OCCN+(C)C
Physical StatePowder/Crystalline
Purity (Commercial)≥98%

The chemical structure of oleyloxyethyl phosphorylcholine consists of an oleyl chain (C₁₈H₃₅) attached to an oxyethyl group, which is further connected to a phosphorylcholine moiety. This arrangement gives the molecule both hydrophobic and hydrophilic regions, making it amphiphilic in nature. The phosphorylcholine group mimics the head groups found in natural phospholipids that constitute biological membranes.

Biological Activities

Phospholipase A₂ Inhibition

One of the most significant biological activities of oleyloxyethyl phosphorylcholine is its ability to inhibit phospholipase A₂ (PLA₂) enzymes. It demonstrates potent inhibitory activity with an IC₅₀ value of 1.4 µM . This inhibition is particularly valuable for researchers investigating the various biological roles of PLA₂ in different physiological and pathological processes.

Anti-inflammatory Effects

The compound's ability to inhibit PLA₂ contributes to its anti-inflammatory properties. PLA₂ is involved in the production of arachidonic acid, a precursor to inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting this enzyme, oleyloxyethyl phosphorylcholine can potentially reduce inflammatory responses .

Histamine Release Inhibition

Research has shown that oleyloxyethyl phosphorylcholine also inhibits ATP-induced histamine release, which may be related to its effects on PLA₂-mediated arachidonic acid metabolism. This property suggests potential applications in allergic and inflammatory conditions where histamine plays a significant role .

Research Applications

Biomaterial Surface Modification

Oleyloxyethyl phosphorylcholine has been used to modify surfaces of medical devices to enhance their biocompatibility. When applied as a coating, it forms a thin layer that can prevent protein adsorption and reduce activation of the immune system. This is crucial for reducing inflammation and improving the longevity of implants.

ApplicationBenefit
Medical device coatingsReduced thrombogenicity
Implant surfacesDecreased immune response
Blood-contacting materialsLower protein adsorption
Marine applicationsReduced biofouling

Drug Delivery Systems

The compound's ability to form stable monolayers can be utilized to encapsulate drugs, providing controlled release mechanisms. Its amphiphilic nature makes it suitable for incorporation into various drug delivery vehicles, including liposomes and nanoparticles.

Biological Research Tool

In research settings, oleyloxyethyl phosphorylcholine serves as a valuable tool for investigating PLA₂-dependent processes. Studies have employed it to:

  • Disrupt the hydrolysis of arachidonic acid in tobacco hornworm salivary glands

  • Inhibit ethanol-induced contraction of gastric smooth muscle

  • Reduce axonal outgrowth from the sciatic nerve stump

  • Inhibit the myogenic response of isolated renal arcuate arteries

These applications demonstrate the compound's utility in diverse biological research areas, from entomology to neuroscience and vascular biology.

Comparative Analysis with Related Compounds

While oleyloxyethyl phosphorylcholine has specific applications, it belongs to a broader family of phosphorylcholine-containing compounds. Comparing its properties with related compounds provides valuable insights:

CompoundMolecular WeightPrimary ApplicationKey Difference
Oleyloxyethyl phosphorylcholine477.7 g/molPLA₂ inhibitionContains oleyl chain
Oleylphosphocholine433.6 g/molAntimicrobialLacks oxyethyl group
2-Methacryloyloxyethyl phosphorylcholineVariable (polymer)Surface coatingPolymerizable
1-O-Hexadecyl-sn-glycero-3-phosphocholine481.6 g/molMetabolic researchContains glycerol backbone

This comparison highlights the structural specificity that enables oleyloxyethyl phosphorylcholine to perform its distinctive biological functions .

Future Research Directions

Research on oleyloxyethyl phosphorylcholine continues to evolve, with several promising directions:

  • Exploration of its use in more complex biological systems

  • Development of scalable methods for surface modification incorporating this compound

  • Integration with other biomaterials for novel applications in tissue engineering

  • Investigation of potential therapeutic applications based on its PLA₂ inhibitory activity

  • Development of new drug delivery systems leveraging its amphiphilic properties

These future directions could expand the utility of this compound beyond its current applications and potentially lead to innovations in biomedicine and materials science.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator